molecular formula C13H15N5O3S B2858138 N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide CAS No. 2034378-41-9

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide

Cat. No.: B2858138
CAS No.: 2034378-41-9
M. Wt: 321.36
InChI Key: JQQBKJNLOPOXCG-UHFFFAOYSA-N
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Description

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide is a complex organic compound that features a unique combination of functional groups, including a furan ring, a pyrazole ring, an imidazole ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide typically involves multiple steps:

    Formation of the Furan Ring: The furan ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound undergoes cyclization in the presence of an acid catalyst.

    Synthesis of the Pyrazole Ring: The pyrazole ring is often formed through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.

    Imidazole Ring Formation: The imidazole ring can be synthesized using the Debus-Radziszewski imidazole synthesis, which involves the condensation of a 1,2-dicarbonyl compound with an aldehyde and ammonia or an amine.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the amine with a sulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form furanones or other oxidized derivatives.

    Reduction: The nitro group (if present) in the pyrazole ring can be reduced to an amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in the presence of a base.

Major Products

    Oxidation: Furanones, carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

Chemistry

In chemistry, N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide is used as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for a wide range of chemical transformations.

Biology

In biological research, this compound can be used to study enzyme inhibition, receptor binding, and other biochemical interactions due to its structural similarity to various bioactive molecules.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its sulfonamide group is known for its antibacterial properties, while the imidazole and pyrazole rings are common motifs in many drugs.

Industry

In industry, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing it to inhibit enzyme activity. The imidazole and pyrazole rings can participate in hydrogen bonding and π-π interactions, enhancing binding affinity to biological targets.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-1H-imidazole-4-sulfonamide: Similar structure but lacks the methyl group on the imidazole ring.

    N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-1-methyl-1H-imidazole-4-carboxamide: Similar structure but with a carboxamide group instead of a sulfonamide group.

Uniqueness

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the sulfonamide group, in particular, distinguishes it from many other compounds and contributes to its potential as a therapeutic agent.

Properties

IUPAC Name

N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]-1-methylimidazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O3S/c1-17-8-13(14-10-17)22(19,20)16-3-4-18-7-12(6-15-18)11-2-5-21-9-11/h2,5-10,16H,3-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQQBKJNLOPOXCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)S(=O)(=O)NCCN2C=C(C=N2)C3=COC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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